molecular formula C12H14N4O3S B2669352 N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448123-11-2

N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2669352
CAS No.: 1448123-11-2
M. Wt: 294.33
InChI Key: PGSFIKNAVPXYPY-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole moiety with an azetidine ring, which is further functionalized with a methylsulfonyl group and a carboxamide group. Its distinct chemical framework makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Indazole Core: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving β-amino alcohols or β-haloamines.

    Functionalization: Introduction of the methylsulfonyl group can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Coupling Reactions: The final step involves coupling the indazole and azetidine intermediates, typically using amide bond formation techniques such as peptide coupling reagents (e.g., EDCI, HOBt).

Industrial Production Methods

Industrial-scale production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may interact with active sites of enzymes, while the azetidine ring could influence the compound’s binding affinity and specificity. The methylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indazol-6-yl)-1-(methylsulfonyl)pyrrolidine-3-carboxamide
  • N-(1H-indazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
  • N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide stands out due to its specific substitution pattern and the presence of the azetidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-20(18,19)16-6-9(7-16)12(17)14-10-3-2-8-5-13-15-11(8)4-10/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSFIKNAVPXYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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